2-Ethyl-1-hexanethiol
Overview
Description
2-Ethyl-1-hexanethiol is an alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces such as metal oxides and metals . It modifies the surface by acting as a corrosion inhibitor and increases the stability of the surface .
It is stored under inert gas to avoid air sensitivity .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-1-hexanethiol is C8H18S . Its molecular weight is 146.294 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Ethylhexanethiol is an organothiol that forms a self-assembled monolayer (SAM) on a variety of surfaces such as metal oxides and metals . It modifies the surface by acting as a corrosion inhibitor and increases the stability of the surface .Physical And Chemical Properties Analysis
2-Ethyl-1-hexanethiol is a liquid at 20°C . It has a refractive index of 1.457 and a specific gravity of 0.85 . It has a melting point of -40°C and a boiling point of 67°C at 10 mmHg . Its flash point is 60°C .Scientific Research Applications
Chemiresistive Vapor Sensors
2-Ethyl-1-hexanethiol can be utilized as a capping agent on gold surfaces to develop chemiresistive vapor sensors. These sensors detect changes in resistance due to the adsorption of gases or vapors, making them useful for environmental monitoring and safety applications .
Organic Electronic Devices
This compound forms a self-assembled monolayer (SAM) on copper indium sulfide (CuInS2), which can be used as an active layer in organic electronic devices. This includes organic light emitting diodes (OLEDs) and solar cells, where it improves performance and stability .
Surface Modification
As an organothiol, 2-Ethyl-1-hexanethiol is capable of forming SAMs on various surfaces such as metal oxides and metals. This modifies the surface properties, acting as a corrosion inhibitor and enhancing surface stability .
Corrosion Inhibition
The ability to form SAMs also makes 2-Ethyl-1-hexanethiol an effective corrosion inhibitor for metals, protecting them from environmental degradation .
Stability Enhancement
By forming SAMs, 2-Ethyl-1-hexanethiol increases the stability of surfaces, which is crucial for the longevity and reliability of materials in various applications .
Safety And Hazards
2-Ethyl-1-hexanethiol is flammable and can cause skin and eye irritation . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
Future Directions
2-Ethylhexanethiol can be used as a capping agent on the gold surface for the development of chemiresistive vapor sensors . It also forms a SAM on copper indium sulfide (CuInS2) which can be used as an active layer on organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
properties
IUPAC Name |
2-ethylhexane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMHYXRQZYNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864041 | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
178.00 to 182.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in oil and alcohol | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.817-0.827 | |
Record name | 2-Ethylhexanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Ethyl-1-hexanethiol | |
CAS RN |
7341-17-5 | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7341-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9TA4S7BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40.00 to -39.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethyl-1-hexanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 2-Ethylhexanethiol on the performance of CuInS2-based quantum dot light-emitting diodes (QLEDs)?
A1: 2-Ethylhexanethiol plays a crucial role in enhancing the performance of CuInS2/ZnS QLEDs by improving carrier balance. When used as a ligand to replace the original n-dodecanethiol capping on the quantum dot surface, it leads to improved current efficiency and external quantum efficiency. [] This ligand exchange strategy results in QLEDs with a lower turn-on voltage and higher luminance, making them promising for practical applications. []
Q2: How does the molecular structure of 2-Ethylhexanethiol influence its thermal stability in self-assembled monolayers (SAMs)?
A2: 2-Ethylhexanethiol forms SAMs on copper surfaces, but its thermal stability is limited compared to 2-phenylethanethiol. While 2-Ethylhexanethiol decomposes at 140°C, 2-phenylethanethiol remains stable at this temperature due to the presence of aromatic rings in its structure, which provide greater stability. [] This highlights the importance of molecular structure in determining the thermal stability of thiol-based SAMs.
Q3: What are the potential applications of 2-Ethylhexanethiol in materials science?
A4: 2-Ethylhexanethiol is a valuable compound in materials science, particularly for surface modification. Its ability to form self-assembled monolayers on metal surfaces like copper makes it useful for corrosion protection. [] Furthermore, its application extends to the development of high-performance optoelectronic devices like QLEDs, where it acts as a ligand for quantum dots, enhancing their efficiency and brightness. []
Q4: What analytical techniques are commonly employed to study 2-Ethylhexanethiol and its applications?
A5: Various analytical techniques are used to characterize and study 2-Ethylhexanethiol and its applications. Infrared and dielectric spectroscopy help understand its hydrogen bonding patterns and molecular dynamics. [] X-ray diffraction provides insights into its internal structure and arrangement within materials. [] In the context of surface modifications, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are employed to analyze the formation, roughness, and decomposition of self-assembled monolayers. [] For QLED applications, researchers use techniques like measuring current efficiency and external quantum efficiency to evaluate the performance enhancement brought about by 2-Ethylhexanethiol. []
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